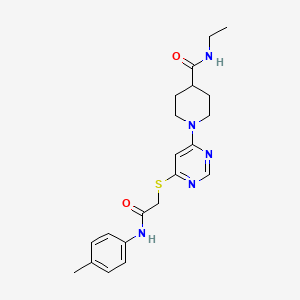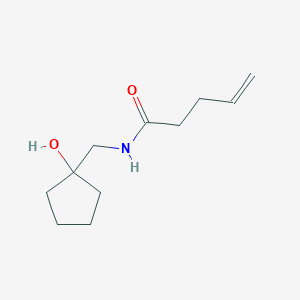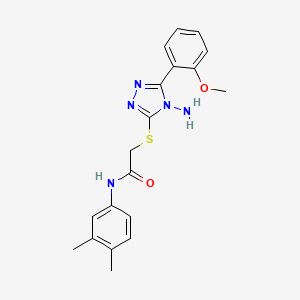amino}methyl)-4,4-dimethylazetidin-2-one CAS No. 1394786-99-2](/img/structure/B2354490.png)
1-({[(4-Ethoxyphenyl)methyl](methyl)amino}methyl)-4,4-dimethylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EMD 281014 is a novel chemical compound that has shown promising results in scientific research. It belongs to the class of azetidinones, which are known for their diverse biological activities. EMD 281014 has been extensively studied for its potential therapeutic effects, including its ability to modulate the activity of certain enzymes and receptors in the body.
Mécanisme D'action
The mechanism of action of EMD 281014 is not fully understood, but it is believed to modulate the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. In addition, EMD 281014 has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and ion channel regulation.
Biochemical and physiological effects:
EMD 281014 has been shown to have several biochemical and physiological effects in various disease models. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of arthritis. In addition, EMD 281014 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using EMD 281014 in lab experiments include its high purity and yield, as well as its diverse biological activities. However, the limitations of using EMD 281014 include its complex synthesis method and its potential toxicity in high doses.
Orientations Futures
There are several future directions for the study of EMD 281014. One direction is to further elucidate its mechanism of action and identify its molecular targets in the body. Another direction is to study its potential use in combination with other drugs for the treatment of various diseases. Finally, the development of more efficient and cost-effective synthesis methods for EMD 281014 could lead to its wider use in scientific research.
Méthodes De Synthèse
The synthesis of EMD 281014 is a complex process that involves several steps. The starting material for the synthesis is 4-ethoxybenzaldehyde, which is converted into the corresponding amine using reductive amination. The resulting amine is then coupled with 4,4-dimethyl-2-oxoazetidine to form EMD 281014. The synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
EMD 281014 has been extensively studied for its potential therapeutic effects in various disease models. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. In addition, EMD 281014 has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[[(4-ethoxyphenyl)methyl-methylamino]methyl]-4,4-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-5-20-14-8-6-13(7-9-14)11-17(4)12-18-15(19)10-16(18,2)3/h6-9H,5,10-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURGGHHOTLOLJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(C)CN2C(=O)CC2(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[(4-Ethoxyphenyl)methyl](methyl)amino}methyl)-4,4-dimethylazetidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2354417.png)
![1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2354418.png)


![3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354428.png)
![3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2354429.png)
